molecular formula C8H11FN2O B1415836 (4-(Ethylamino)-6-fluoropyridin-3-yl)methanol CAS No. 2187435-45-4

(4-(Ethylamino)-6-fluoropyridin-3-yl)methanol

Cat. No.: B1415836
CAS No.: 2187435-45-4
M. Wt: 170.18 g/mol
InChI Key: HCWAMPCJPWPKEJ-UHFFFAOYSA-N
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Description

(4-(Ethylamino)-6-fluoropyridin-3-yl)methanol is an organic compound that features a pyridine ring substituted with an ethylamino group, a fluorine atom, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Ethylamino)-6-fluoropyridin-3-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoropyridine.

    Ethylation: The 3-fluoropyridine undergoes ethylation using ethylamine under controlled conditions to introduce the ethylamino group at the 4-position.

    Methanol Addition: The final step involves the addition of a methanol group to the pyridine ring, which can be achieved through various methods, including nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize efficiency.

    Purification: Employing purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-(Ethylamino)-6-fluoropyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amines or alcohols.

Scientific Research Applications

(4-(Ethylamino)-6-fluoropyridin-3-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(Ethylamino)-6-fluoropyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The ethylamino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (4-(Methylamino)-6-fluoropyridin-3-yl)methanol: Similar structure but with a methylamino group instead of an ethylamino group.

    (4-(Ethylamino)-6-chloropyridin-3-yl)methanol: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

(4-(Ethylamino)-6-fluoropyridin-3-yl)methanol is unique due to the presence of both an ethylamino group and a fluorine atom on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(ethylamino)-6-fluoropyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O/c1-2-10-7-3-8(9)11-4-6(7)5-12/h3-4,12H,2,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWAMPCJPWPKEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC=C1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(Ethylamino)-6-fluoropyridin-3-yl)methanol
Reactant of Route 2
(4-(Ethylamino)-6-fluoropyridin-3-yl)methanol
Reactant of Route 3
(4-(Ethylamino)-6-fluoropyridin-3-yl)methanol
Reactant of Route 4
(4-(Ethylamino)-6-fluoropyridin-3-yl)methanol
Reactant of Route 5
(4-(Ethylamino)-6-fluoropyridin-3-yl)methanol
Reactant of Route 6
(4-(Ethylamino)-6-fluoropyridin-3-yl)methanol

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